molecular formula C14H19NO3 B1590298 Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate CAS No. 60437-30-1

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Cat. No. B1590298
CAS RN: 60437-30-1
M. Wt: 249.3 g/mol
InChI Key: DGWUAQUQAKCWPR-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a chemical compound with the CAS Number: 60437-30-1 . It has a molecular weight of 249.31 and a linear formula of C14H19NO3 .


Molecular Structure Analysis

The molecular structure of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is given by the linear formula C14H19NO3 . Unfortunately, the search results do not provide more detailed information about the molecular structure.


Physical And Chemical Properties Analysis

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a solid at room temperature . The storage temperature is recommended to be dry and at room temperature .

Scientific Research Applications

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate: Scientific Research Applications: Here is a comprehensive analysis of the scientific research applications of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, focusing on six unique applications:

Synthesis of P2Y12 Antagonists

This compound is used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which are important for the inhibition of platelet aggregation. This application is crucial in the development of treatments for thrombotic events .

Piperidine Derivatives

It serves as a precursor for various piperidine derivatives, which have a wide range of applications in medicinal chemistry due to their presence in many pharmacologically active molecules .

Molecular Rods

The compound is utilized in the construction of molecular rods, which are rigid organic molecules that maintain a fixed distance between two entities. These structures are valuable in nanotechnology and molecular electronics .

Oxazolidinone-Quinolone Hybrids

It acts as a reactant for creating oxazolidinone-quinolone hybrids, which exhibit antibacterial activity. This is significant in the search for new antibiotics to combat resistant bacterial strains .

Cyclic Prodrug of RGD Peptidomimetic

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is used in the synthesis of cyclic prodrugs of RGD peptidomimetics, which are designed to improve the drug’s distribution and efficacy .

Oxidation of Alcohols

This compound is also employed as a reactant for the oxidation of alcohols, a fundamental reaction in organic synthesis that can lead to various chemical products .

Safety and Hazards

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate has been classified under GHS07 . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

Mechanism of Action

Target of Action

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a complex compound with a variety of potential targets. One of the primary targets of this compound is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating several physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels .

Mode of Action

The interaction of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate with its targets involves binding to the muscarinic acetylcholine receptor, acting as an antagonist . This means that it blocks the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Biochemical Pathways

The biochemical pathways affected by Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate are primarily those involving the muscarinic acetylcholine receptor. By acting as an antagonist, this compound can affect the downstream effects of acetylcholine, potentially impacting a variety of physiological responses .

Pharmacokinetics

Based on its chemical structure, it can be inferred that it has a high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system .

Result of Action

The molecular and cellular effects of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate’s action are primarily related to its antagonistic effect on the muscarinic acetylcholine receptor . By blocking the action of acetylcholine, it can modulate various physiological responses mediated by this neurotransmitter .

Action Environment

The action, efficacy, and stability of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability and activity of the compound. Moreover, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and alter its effects .

properties

IUPAC Name

methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWUAQUQAKCWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30492439
Record name Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

CAS RN

60437-30-1
Record name Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30492439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyl-4-hydroxy-4-piperidinecarbonitrile (30.0 g, 118 mmol) in methanol (590 mL) and concentrated HCl (590 mL) was heated at reflux for 18 hours. The product was obtained following chromatography (SiO2, ethyl acetate:hexane, 1:4). MS (EI, M+H)+250.
Quantity
30 g
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reactant
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590 mL
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590 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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